

Spectroscopic Profile of N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: *N-methylaniline*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-methylaniline**, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **N-methylaniline** is C_7H_9N , with a molecular weight of 107.15 g/mol .
[1] Its structure is characterized by a methyl group and a secondary amine attached to a benzene ring. This structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **N-methylaniline**, typically recorded in deuterated chloroform ($CDCl_3$), are presented below.

Table 1: 1H NMR Spectroscopic Data of **N-methylaniline**[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.31	td	7.4, 1.8	2H	Aromatic-H (meta)
6.84	t	7.3	1H	Aromatic-H (para)
6.71	d	7.7	2H	Aromatic-H (ortho)
3.57	s	-	1H	N-H
2.91	s	-	3H	N-CH ₃

Table 2: ¹³C NMR Spectroscopic Data of **N-methylaniline**[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
149.45	C (quaternary, attached to N)
129.28	Aromatic CH (meta)
117.28	Aromatic CH (para)
112.50	Aromatic CH (ortho)
30.76	N-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N-methylaniline** is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for **N-methylaniline**

Wavenumber (cm ⁻¹)	Description
3411	N-H Stretch[3]
3050-3020	Aromatic C-H Stretch
2950-2850	Aliphatic C-H Stretch
1605, 1508	Aromatic C=C Bending
745, 690	C-H Bending (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **N-methylaniline** (Electron Ionization)[4]

m/z	Relative Intensity (%)	Assignment
107	81.1	[M] ⁺ (Molecular Ion)
106	100.0	[M-H] ⁺
77	33.6	[C ₆ H ₅] ⁺
51	16.2	[C ₄ H ₃] ⁺

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution spectroscopic techniques. The following are generalized protocols for each method.

NMR Spectroscopy

- **Sample Preparation:** A solution of **N-methylaniline** is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly CDCl₃, in a standard 5 mm NMR tube.

- **^1H NMR Acquisition:** The spectrum is acquired on a 400 MHz (or higher) spectrometer.[2][5] Key parameters include a 30-90 degree pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6] Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.[6]
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the corresponding carbon-13 frequency (e.g., 101 MHz for a 400 MHz instrument).[2][5] A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6] A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically required to obtain a good signal-to-noise ratio.

IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **N-methylaniline**, the spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates to create a thin film.[6]
- **Instrumentation:** An FT-IR spectrometer is used.[6]
- **Data Acquisition:** A background spectrum is first recorded to subtract the absorbance from atmospheric CO_2 and water vapor.[6] The sample is then placed in the infrared beam path, and the spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . [6] To improve the signal-to-noise ratio, 16 or 32 scans are usually co-added.[6]

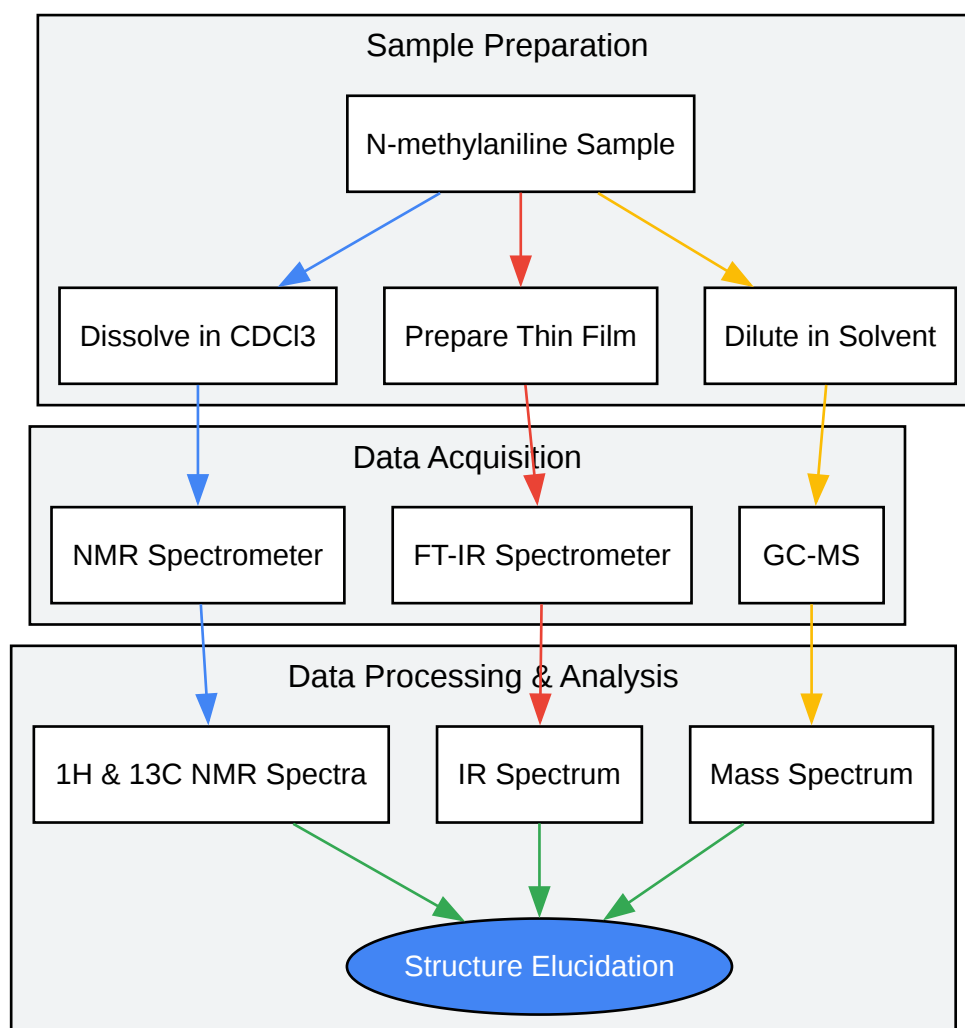
Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **N-methylaniline** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- **Chromatographic Separation:** The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS).[7] The temperature program typically starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 300°C) to ensure the elution of the compound.[7]
- **Mass Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization.[4][7] The

mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio.

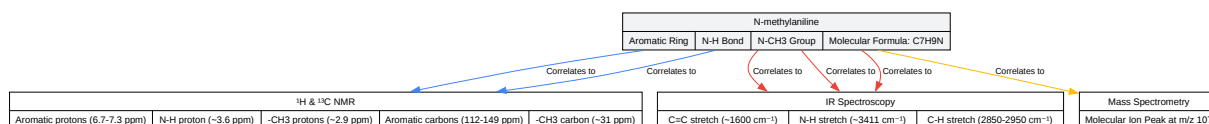
Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between molecular structure and spectroscopic output.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between molecular features and spectroscopic data.

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